6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 6th position, a 4-methylphenyl group at the 2nd position, and a carboxylate group at the 4th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological activity being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride: Similar structure but with a carbonyl chloride group instead of a carboxylate group.
2-Hydroxyquinoline-4-carboxylic acid: Contains a hydroxyl group at the 2nd position and a carboxylic acid group at the 4th position.
3-Hydroxyquinoline-4-carboxylic acid: Similar to the above but with the hydroxyl group at the 3rd position.
Uniqueness
6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the 4-methylphenyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H11BrNO2- |
---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C17H12BrNO2/c1-10-2-4-11(5-3-10)16-9-14(17(20)21)13-8-12(18)6-7-15(13)19-16/h2-9H,1H3,(H,20,21)/p-1 |
InChI Key |
JOLHAGZYGBJFBE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.